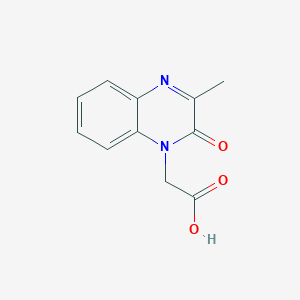

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMDEPZGAWWZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid stands as a pivotal scaffold in contemporary medicinal chemistry. Its quinoxalinone core is a recurring motif in a plethora of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antitubercular, and anticancer properties. This technical guide provides a comprehensive exploration of the core chemical properties of this compound, moving beyond a mere catalog of data to offer insights into the causality behind its behavior. We will delve into its synthesis, structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. This document is designed to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinoxalinone framework.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with the molecular formula C₁₁H₁₀N₂O₃, possesses a planar quinoxalin-2(1H)-one ring system N-substituted with an acetic acid moiety.

Structural Elucidation

The precise three-dimensional arrangement of atoms in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate has been unequivocally determined by single-crystal X-ray diffraction. The quinoxalinone ring system is essentially planar, a feature that facilitates π-π stacking interactions in both solid-state packing and potential receptor binding. The acetic acid side chain introduces a degree of conformational flexibility.

Table 1: Key Physicochemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Melting Point | Not Experimentally Determined | Data for derivatives suggest a high melting solid. |

| Solubility | Predicted to be more soluble than related quinazolinone analogs due to an additional -NH group for H-bonding.[1] | General observation for quinoxalinones.[1] |

| pKa (predicted) | ~3.5-4.5 (carboxylic acid) | Based on typical carboxylic acid pKa values. |

| LogP (predicted) | ~1.5 - 2.5 | Based on computational models. |

Solubility and Lipophilicity

The predicted octanol-water partition coefficient (LogP) falls in a range suitable for many drug discovery programs, suggesting a balance between aqueous solubility and membrane permeability.

Synthesis and Reactivity

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is typically achieved through a two-step process, illustrating a common strategy for the N-alkylation of heterocyclic systems.

Synthetic Pathway

The primary route involves the N-alkylation of 3-methylquinoxalin-2(1H)-one with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Figure 1: General synthetic scheme for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Chemical Reactivity

The reactivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is dominated by the carboxylic acid function and the quinoxalinone ring system.

-

Carboxylic Acid Derivatization: The carboxylic acid is readily converted to a variety of derivatives, including esters, amides, and hydrazides. The corresponding acetohydrazide is a particularly useful intermediate for the synthesis of Schiff bases and other heterocyclic systems, which have shown significant biological activities.[2][3]

-

Reactions of the Quinoxalinone Ring: The quinoxalinone ring is generally stable. However, quinoxaline derivatives can be susceptible to tautomerization in their reduced form, particularly under alkaline conditions. While this specific compound has the N1 position blocked by the acetic acid group, this highlights the importance of pH control in handling related compounds.

Spectroscopic Characterization

While a complete set of experimental spectra for the title compound is not available in a single source, data from its derivatives and related compounds allow for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 4.5-5.0 ppm. The methyl group protons at the 3-position would resonate as a singlet further upfield, around 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the quinoxalinone and the carboxylic acid in the range of 160-175 ppm. The aromatic carbons will appear between 115-140 ppm. The methylene carbon and the methyl carbon will have signals at approximately 45-55 ppm and 15-25 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. The lactam carbonyl of the quinoxalinone ring typically appears around 1660-1680 cm⁻¹. The carboxylic acid carbonyl will show a strong band around 1700-1730 cm⁻¹. A broad absorption due to the O-H stretch of the carboxylic acid will be present in the 2500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.

Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives, based on published procedures for analogous compounds.

Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

-

To a solution of 3-methylquinoxalin-2(1H)-one in acetone, add anhydrous potassium carbonate.

-

Add ethyl chloroacetate dropwise to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ester.

Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

-

Dissolve the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in a suitable solvent such as ethanol or methanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to obtain (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Analytical High-Performance Liquid Chromatography (HPLC) Method (Adapted)

A reversed-phase HPLC method can be adapted for the analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoxalinone chromophore).

-

Injection Volume: 10 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Figure 2: A typical workflow for the HPLC analysis of quinoxalinone derivatives.

Biological Significance and Applications

While (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid itself is primarily a synthetic intermediate, its derivatives have demonstrated a remarkable range of biological activities. This underscores the importance of the parent scaffold in drug discovery.

-

Antimicrobial and Antitubercular Agents: Numerous Schiff bases and other heterocyclic derivatives synthesized from the corresponding acetohydrazide have shown potent activity against various bacterial and mycobacterial strains.[2][3]

-

Anticancer Potential: Some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.

-

Other Pharmacological Activities: The broader class of quinoxaline derivatives has been explored for a vast array of therapeutic applications, including antiviral, antifungal, and kinase inhibitory activities.

The acetic acid side chain provides a convenient handle for the introduction of diverse pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Conclusion

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a fundamentally important building block in the synthesis of a wide range of biologically active compounds. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers working with this valuable scaffold. Further experimental investigation into its physicochemical properties, such as solubility and pKa, would be beneficial for the broader scientific community.

References

- Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.

- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Sayed, W. A. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4991.

- Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. E-Journal of Chemistry, 9(3), 1433-1442.

- Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. International Journal of Drug Design and Discovery, 3(3), 831-839.

- (This is a placeholder for a general reference on the biological activities of quinoxalines, as seen in the search results). Various Authors. (Year). Title of a relevant review on quinoxaline biological activities. Journal Name, Volume(Issue), pages.

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

spectroscopic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Introduction

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a quinoxalinone core, a scaffold of significant interest in medicinal chemistry and drug development. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any research or development involving such compounds. Spectroscopic analysis provides the definitive data required for these purposes.

This guide offers a comprehensive exploration of the spectroscopic profile of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It is designed for researchers, scientists, and drug development professionals, providing not just the data, but also the underlying scientific rationale for the observed spectral characteristics. We will delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting a holistic view of the molecule's analytical signature.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally tied to the molecule's structure. The key functional groups and proton/carbon environments of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are numbered below for clear reference in the subsequent sections.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: A Self-Validating Approach

A robust ¹H NMR acquisition protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the carboxylic acid proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[3]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion.[3]

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a 90° pulse angle, and an appropriate relaxation delay.

-

Validation Check (D₂O Exchange): To confirm the assignment of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -COOH proton should disappear or significantly diminish due to proton-deuterium exchange.

Data Interpretation and Rationale

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift and Multiplicity |

| H-11 (-COOH) | ~11.0 - 13.0 | Broad Singlet | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This signal disappears upon D₂O exchange. |

| H-5, H-6, H-7, H-8 | ~7.50 - 7.90 | Multiplet | These aromatic protons are in the characteristic downfield region due to the deshielding effect of the benzene ring current. Their specific shifts and coupling patterns create a complex multiplet.[1] |

| H-9 (-CH₂-) | ~5.50 | Singlet | These methylene protons are adjacent to an electronegative nitrogen atom and the quinoxalinone ring system, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons to couple with.[1] |

| H-4 (-CH₃) | ~2.55 | Singlet | The methyl protons are attached to an sp² carbon of the quinoxalinone ring, resulting in a chemical shift slightly downfield from typical aliphatic methyl groups. The signal is a singlet due to the absence of adjacent protons.[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency for the ¹³C nucleus.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).

-

Data Acquisition: A standard ¹³C experiment is run with broadband proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.[4]

Data Interpretation and Rationale

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-10 (-COOH) | ~169.0 | The carbonyl carbon of the carboxylic acid is highly deshielded by the two electronegative oxygen atoms, resulting in a signal far downfield.[5] |

| C-2 (=O) | ~155.0 | This lactam (amide) carbonyl carbon is also significantly deshielded, appearing in the typical range for amide carbonyls.[6] |

| C-3, C-4a, C-8a | ~130.0 - 150.0 | These are sp² hybridized quaternary carbons within the fused ring system. Their exact shifts are influenced by their position within the conjugated system. |

| C-5, C-6, C-7, C-8 | ~115.0 - 130.0 | These are protonated aromatic carbons. Their signals appear in the standard aromatic region. |

| C-9 (-CH₂-) | ~50.0 - 55.0 | This sp³ carbon is attached to a nitrogen atom, which deshields it and shifts its signal downfield compared to a simple alkane. |

| C-4 (-CH₃) | ~20.0 | This methyl carbon signal appears in the typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent to IR radiation in the typical analysis range.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Background Correction: A background spectrum (of the empty spectrometer or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Data Interpretation and Rationale

The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid (-COOH) |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring (C-H) |

| C-H Stretch (aliphatic) | 3000 - 2850 | Methylene (-CH₂) and Methyl (-CH₃) |

| C=O Stretch | ~1710 | Carboxylic Acid Carbonyl |

| C=O Stretch (Amide) | ~1670 | Quinoxalinone Carbonyl (Lactam)[7] |

| C=C / C=N Stretch | 1600 - 1450 | Aromatic Ring System[8] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which provides its molecular formula, and to gain structural information from its fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the solution into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. ESI is a "soft" ionization technique, meaning the molecular ion peak is often observed with minimal fragmentation.

Data Interpretation

-

Molecular Formula: C₁₁H₁₀N₂O₃

-

Molecular Weight: 218.21 g/mol

-

Expected Ion Peaks:

-

Positive Ion Mode [M+H]⁺: m/z ≈ 219.07

-

Negative Ion Mode [M-H]⁻: m/z ≈ 217.06

-

The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the elemental composition and distinguishing it from other potential isomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for analyzing molecules containing chromophores, such as conjugated π-electron systems.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. One beam passes through a cuvette containing the pure solvent (the reference), and the other passes through a matched cuvette with the sample solution. The absorbance is recorded as a function of wavelength.

Data Interpretation

The quinoxaline ring system is a strong chromophore. The spectrum is expected to show multiple absorption bands characteristic of π → π* and n → π* electronic transitions.[9][10] Quinoxaline derivatives typically exhibit strong absorption in the UV region between 250 nm and 400 nm, arising from the conjugated system of the heterocyclic rings.[11] The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provide a comprehensive and unambiguous characterization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Each technique offers a unique and complementary piece of the structural puzzle. For professionals in research and drug development, a thorough understanding of this spectroscopic data is essential for confirming the identity, purity, and stability of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

- National Center for Biotechnology Information. (n.d.). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. PubChem.

-

Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

-

Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate. Available at: [Link]

-

Sawicki, E. (1956). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. Available at: [Link]

-

Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. Available at: [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ResearchGate. Available at: [Link]

-

Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. Available at: [Link]

-

MDPI. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester, CAS Registry Number 236391-76-7. Food and Chemical Toxicology. Available at: [Link]

-

Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. (2013). Novel quinoxaline derivatives: synthesis and structural studies. OMICS International. Available at: [Link]

-

ResearchGate. (n.d.). Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. Available at: [Link]

-

MDPI. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

- Fathalla, W., et al. (2017). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. ResearchGate. Available at: https://www.researchgate.

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. Available at: [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Introduction: The Role of NMR in the Structural Elucidation of Quinoxaline Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties have made them a focal point in the development of new therapeutic agents.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.[2] By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule, ¹H and ¹³C NMR are fundamental to confirming the successful synthesis of the target compound and identifying any potential impurities.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, offering a detailed interpretation of the expected spectra based on established principles and data from related structures.

Molecular Structure and Numbering

To facilitate a clear and systematic analysis of the NMR spectra, the atoms of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have been numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide for the assignment of NMR signals.

Figure 1: Molecular structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline ring, the methylene protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H5, H6, H7, H8 | 7.0 - 8.0 | Multiplets | 4H | Protons on the benzene ring of the quinoxaline system typically resonate in this downfield region due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the fused pyrazinone ring. For similar quinoxalin-2(1H)-one structures, these aromatic protons appear in the 7.00-8.40 ppm range.[3] |

| H10 | ~5.0 | Singlet | 2H | The methylene protons adjacent to the nitrogen atom (N1) and the carbonyl group of the acetic acid moiety are expected to be significantly deshielded. A singlet is predicted due to the absence of adjacent protons for coupling. In related N-substituted acetamide derivatives of 3-methyl-2-oxoquinoxaline, these methylene protons appear as a singlet around 5.2-5.5 ppm.[1] |

| H9 | ~2.4 | Singlet | 3H | The methyl protons at position C3 are attached to an sp² hybridized carbon and are adjacent to a nitrogen atom. This environment typically results in a chemical shift in the range of 2.3-2.6 ppm. A singlet is expected as there are no neighboring protons. |

| OH | >10 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm. This signal is also exchangeable with deuterium oxide (D₂O). |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~155 | The carbonyl carbon of the quinoxalinone ring is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. For quinoxalin-2(1H)-one derivatives, this carbonyl carbon typically appears in the range of 151-158 ppm.[3] |

| C11 | ~170 | The carbonyl carbon of the carboxylic acid group will also be in the downfield region, generally at a higher chemical shift than the amide-like carbonyl of the quinoxalinone ring. |

| C3 | ~145 | This is a quaternary sp² carbon atom within the heterocyclic ring and adjacent to a nitrogen atom, leading to a downfield chemical shift. |

| C4a, C8a | 125 - 140 | These are the bridgehead carbons of the fused ring system. Their chemical shifts are influenced by the aromatic system and the adjacent nitrogen atoms. |

| C5, C6, C7, C8 | 115 - 135 | These are the sp² hybridized carbons of the benzene ring. Their specific chemical shifts will vary based on their position relative to the fused heterocyclic ring. The aromatic carbons in quinoxalin-2(1H)-one systems are typically found in this range.[3] |

| C10 | ~45 | This sp³ hybridized methylene carbon is attached to a nitrogen atom, which causes a downfield shift compared to a typical alkane carbon. |

| C9 | ~20 | The methyl carbon at position C3 will have a chemical shift in the aliphatic region, typical for a methyl group attached to an sp² carbon. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. The specific parameters may need to be optimized based on the available NMR spectrometer and the concentration of the sample.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can fully dissolve the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for quinoxaline derivatives. The choice of solvent can influence the chemical shifts, so it should be reported with the data.

-

Sample Concentration: Accurately weigh approximately 5-10 mg of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Spectrometer Setup and Data Acquisition

Figure 2: A generalized workflow for the acquisition and processing of NMR data.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of modern chemical research and drug development. This guide provides a detailed, albeit predictive, framework for the interpretation of the NMR data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. The presented chemical shift and coupling pattern predictions are grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally related quinoxaline derivatives. The outlined experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data for this and similar compounds, thereby ensuring the structural integrity and purity of their synthesized molecules.

References

-

Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]

-

Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

-

13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]

-

Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of complex organic molecules. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its molecular structure into constituent functional groups—a quinoxalinone (cyclic amide), a carboxylic acid, an aromatic ring, and aliphatic moieties—we can predict and interpret its unique spectroscopic fingerprint. This document details the theoretical underpinnings, a robust experimental protocol for sample analysis, and a thorough interpretation of the key vibrational modes. The causality behind experimental choices and spectral features is emphasized to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Molecular Context

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are prominent scaffolds in pharmaceutical development, known to exhibit a wide range of biological activities.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectrum that acts as a molecular "fingerprint." For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, FTIR is particularly powerful as it allows for the simultaneous confirmation of its defining functional groups: the cyclic amide (lactam) within the quinoxalinone ring, the terminal carboxylic acid, the aromatic system, and aliphatic C-H bonds.

Structural and Vibrational Framework

To interpret the IR spectrum, we must first visualize the molecule and identify the bonds responsible for IR absorption.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can be divided into several key regions, each providing specific structural information.

The High-Frequency Region (>2500 cm⁻¹): O-H and C-H Stretching Vibrations

-

Carboxylic Acid O-H Stretch (ν O-H): The most prominent feature in this region is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . [3][4]This characteristic broadness is a direct consequence of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist as dimers in the solid state. [5]This band will often overlap with the C-H stretching vibrations.

-

Aromatic C-H Stretch (ν C-H): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ), corresponding to the stretching of C-H bonds on the benzene ring. * Aliphatic C-H Stretch (ν C-H): Sharp, medium-to-strong absorption bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ). These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.

The Carbonyl Region (1800-1600 cm⁻¹): A Tale of Two C=O Bonds

This region is diagnostically crucial. The presence of two distinct, strong, and sharp peaks confirms the existence of both the carboxylic acid and the lactam functionalities.

-

Carboxylic Acid C=O Stretch (ν C=O): A very strong and sharp absorption is expected in the range of 1725-1700 cm⁻¹ . For a hydrogen-bonded dimer, this peak typically appears around 1710 cm⁻¹. [4][6]* Lactam C=O Stretch (Amide I Band, ν C=O): A second very strong absorption will be present at a lower wavenumber, characteristic of a six-membered cyclic amide (lactam). This band is expected in the range of 1680-1660 cm⁻¹ . [7][8]Literature on quinoxalinone derivatives confirms this range, with values often cited around 1663-1677 cm⁻¹. [9]

The Fingerprint Region (<1600 cm⁻¹): Complex Vibrations

This region contains a wealth of structural information from bending vibrations and other stretching modes, though direct assignment can be complex.

-

Aromatic C=C and C=N Stretching: Medium intensity bands between 1625 cm⁻¹ and 1430 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoxaline aromatic system. [10]* Aliphatic C-H Bending (δ C-H): Bending vibrations for the CH₃ and CH₂ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹ .

-

C-O Stretching and O-H Bending: Coupled vibrations involving the carboxylic acid's C-O stretch and O-H in-plane bend often produce a broad absorption near 1300 cm⁻¹ .

Summary of Key Spectroscopic Data

The following table summarizes the expected characteristic IR absorption bands for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | ν (O-H) Stretch, H-bonded | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3030 | ν (C-H) Stretch | Aromatic | Medium to Weak |

| 2960 - 2850 | ν (C-H) Stretch | Aliphatic (-CH₃, -CH₂) | Medium to Strong |

| 1725 - 1700 | ν (C=O) Stretch, Dimer | Carboxylic Acid | Strong, Sharp |

| 1680 - 1660 | ν (C=O) Stretch (Amide I) | Cyclic Amide (Lactam) | Strong, Sharp |

| 1625 - 1430 | ν (C=C) and ν (C=N) Stretch | Aromatic Ring System | Medium |

| ~1465 & ~1375 | δ (C-H) Bend | Aliphatic (-CH₃, -CH₂) | Medium |

| ~1300 | Coupled ν (C-O) and δ (O-H) | Carboxylic Acid | Medium, Broad |

Conclusion

The infrared spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid provides a definitive signature for its structural verification. The key diagnostic features are the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acid and, most critically, the presence of two distinct and intense carbonyl absorption bands: one near 1710 cm⁻¹ for the carboxylic acid and another near 1670 cm⁻¹ for the quinoxalinone's cyclic amide. These features, combined with the characteristic absorptions of aromatic and aliphatic C-H bonds, provide a robust and self-validating system for identifying the compound and assessing its purity. This guide equips researchers with the foundational knowledge and practical methodology to confidently apply FTIR spectroscopy in the characterization of this important class of molecules.

References

-

Antonella Campopiano, et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research. Available at: [Link]

-

El-Faham, A., et al. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PubMed Central. Available at: [Link]

-

Liao, L. F., et al. (2001). FTIR study of adsorption and photoreactions of acetic acid on TiO2. Physical Chemistry Chemical Physics, 3(17), 3857-3863. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute.... Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Kotnal-Oman/058e578a1a3821a36411f18374d8129e160f06a0]([Link]

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

-

International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]

-

Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

-

Organic Letters. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... Available at: [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Lin, J. (n.d.). Carboxylic Acid Ir Spectrum. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

An In-Depth Technical Guide to the Crystal Structure of (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a molecule of significant interest in medicinal chemistry. Through a detailed examination of its molecular geometry, intermolecular interactions, and crystal packing, primarily focusing on its dihydrate form, we elucidate the key structural features that govern its solid-state behavior. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on the quinoxaline scaffold, offering insights into its structural chemistry that can inform rational drug design and solid-form development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities, have established them as privileged scaffolds in medicinal chemistry. The compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, in particular, represents a key building block for the synthesis of more complex pharmaceutical agents. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, designing derivatives with enhanced activity, and controlling its solid-state characteristics, which are critical for drug formulation and bioavailability.

This guide delves into the crystallographic analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with a primary focus on its well-characterized dihydrate form. We will explore the subtle interplay of covalent and non-covalent forces that dictate its molecular conformation and crystal lattice architecture.

Molecular and Crystal Structure Analysis

The crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid has been determined by single-crystal X-ray diffraction, revealing a fascinating interplay of molecular conformation and intermolecular forces, particularly in its dihydrate form.

Molecular Conformation

In the dihydrate crystal structure, the dihydroquinoxaline moiety is nearly planar, with constituent atoms showing only minor deviations from the mean plane, ranging from +0.0572(8) to -0.0874(8) Å[1]. A key conformational feature is the orientation of the acetic acid substituent, which is nearly orthogonal to the plane of the dihydroquinoxaline ring system[1]. This perpendicular arrangement is a recurring motif in related structures and is crucial for understanding the molecule's steric and electronic profile.

Crystal Packing and Intermolecular Interactions of the Dihydrate

The crystal packing of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate is a testament to the directing influence of hydrogen bonding. The structure is characterized by the formation of corrugated layers held together by a network of O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds[1]. Crucially, the lattice water molecules are integral to this network, acting as bridges between the organic molecules[1].

These layers are further stabilized by π–π stacking interactions between the aromatic rings of adjacent quinoxaline moieties, contributing to the overall stability of the crystal lattice[1]. The interplay of strong hydrogen bonds and weaker π–π stacking interactions dictates the cohesive forces within the crystal.

Caption: Relationship between molecular structure and crystal packing.

Crystallographic Data

The crystallographic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate provides a quantitative description of its crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃·2H₂O |

| Molecular Weight | 254.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7306 (5) |

| b (Å) | 16.8048 (11) |

| c (Å) | 9.3113 (6) |

| β (°) | 102.001 (2) |

| Volume (ų) | 1183.20 (13) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.427 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 150 |

| Data sourced from IUCrData, 2018[1] |

Experimental Protocols

The determination of the crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves a two-step procedure:

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an equimolar amount of sodium pyruvate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-methylquinoxalin-2(1H)-one, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]

Step 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

-

Alkylation Reaction: Suspend the synthesized 3-methylquinoxalin-2(1H)-one in a suitable solvent like dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate, to the suspension.

-

Alkylating Agent: Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Hydrolysis: Upon completion of the alkylation, add a solution of sodium hydroxide and continue stirring to hydrolyze the ester to the carboxylic acid.

-

Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

-

Purification and Crystallization: Collect the crude product by filtration. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, will yield single crystals suitable for X-ray diffraction analysis. The dihydrate form is often obtained from aqueous solutions.[3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in different solvents

An In-Depth Technical Guide to the Solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, antibacterial, and antiviral properties[1][2]. A thorough understanding of its solubility in different solvents is fundamental for its synthesis, purification, formulation, and preclinical development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It details the underlying principles of solubility, presents a robust experimental protocol for its determination using the widely accepted shake-flask method, and discusses the expected solubility profile based on its chemical structure and available literature on related compounds.

Introduction to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery[3]. The introduction of a methyl group, an oxo group, and an acetic acid moiety at specific positions on the quinoxaline core, as in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, modulates its physicochemical properties and biological activity. The presence of both a carboxylic acid group (acidic) and the quinoxaline nucleus (weakly basic, with a pKa of 0.56 for the parent compound) suggests that its aqueous solubility will be pH-dependent[1]. The overall molecule possesses both hydrophobic (the bicyclic aromatic system) and hydrophilic (the carboxylic acid and amide-like functionalities) regions, indicating a nuanced solubility profile across a range of solvents.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, the key structural features influencing its solubility are:

-

The Quinoxaline Ring System: A large, relatively nonpolar aromatic structure that favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

The Carboxylic Acid Group (-COOH): A highly polar group capable of forming strong hydrogen bonds with protic solvents like water, alcohols, and acetic acid. It can also deprotonate in basic conditions to form a highly soluble carboxylate salt.

-

The Lactam (Oxoquinoxalin) Moiety: This cyclic amide-like structure is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The interplay of these functional groups dictates the compound's solubility in a given solvent. For instance, in polar protic solvents like water and ethanol, hydrogen bonding with the carboxylic acid and lactam groups will be the primary driver of solubility. In polar aprotic solvents like DMSO and DMF, dipole-dipole interactions will be significant. In nonpolar solvents, solubility is expected to be limited due to the compound's overall polarity.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method [4][5]. This method, recommended by regulatory bodies like the FDA and organizations such as the World Health Organization, involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached[6][7].

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of thermodynamic solubility[5][8]. By ensuring an excess of the solid phase is present, the resulting solution is saturated, and the measured concentration represents the true equilibrium solubility at that temperature. This is crucial for applications such as Biopharmaceutics Classification System (BCS) studies, where solubility is a key parameter[9].

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF) into each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[6].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solid, the sample should be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) or centrifuged at high speed[6].

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molarity (mol/L).

Anticipated Solubility Profile of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

While specific quantitative data is not publicly available, a qualitative solubility profile can be inferred from its synthesis and the properties of similar molecules.

-

Recrystallization Solvents: This compound and its derivatives are often recrystallized from solvents like ethanol or mixtures containing DMSO and water, suggesting good solubility in these solvents, particularly at elevated temperatures[10]. The use of glacial acetic acid as a reaction medium also implies solubility in acidic polar solvents[10].

-

Aqueous Solubility: Due to the carboxylic acid moiety, the compound is expected to have low solubility in acidic aqueous media (pH < pKa of the carboxyl group). As the pH increases and the carboxylic acid deprotonates to the more polar carboxylate, the aqueous solubility is expected to increase significantly.

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

-

Alcohols: Good solubility is expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the solute.

-

Less Polar Solvents: Moderate to low solubility is expected in solvents like ethyl acetate and acetone. Very low solubility is anticipated in nonpolar solvents such as hexanes or toluene.

The following table provides a template for summarizing experimentally determined solubility data.

| Solvent | Solvent Type | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water (pH 7.0) | Polar Protic | Moderate (pH-dependent) | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Moderately Polar | Low to Moderate | To be determined |

| Acetic Acid | Polar Protic | High | To be determined |

Conclusion

The solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a critical parameter that influences its utility in pharmaceutical research and development. Its chemical structure, possessing both polar and nonpolar functionalities, suggests a varied solubility profile that is highly dependent on the choice of solvent and, in aqueous media, on the pH. By employing standardized and robust methodologies like the shake-flask method, researchers can obtain accurate and reproducible solubility data. This information is indispensable for guiding synthetic procedures, enabling effective purification, and developing viable formulations for preclinical and clinical evaluation.

References

-

Bobozhonov, Z. S., & Sidikov, A. A. U. (2023). STUDY OF SOLUBILITY OF СН3СООН - CO(NH2)2 - H2O SYSTEM. Journal of Chemical Technology and Metallurgy, 58(2), 310-317. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

-

Food and Drug Administration (FDA). (2022). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

-

El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7639. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Unbound. (2024). Synthesis and biological activity of quinoxaline derivatives. Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6612. Available at: [Link]

-

Gonzalez-Galeano, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 380. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. fda.gov [fda.gov]

- 8. scispace.com [scispace.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: An In-depth Technical Guide

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have captivated the attention of researchers, leading to the synthesis and evaluation of a vast array of derivatives.[3][4] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents against a wide spectrum of diseases.[1][5][6] This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Anticancer Activity: A Dominant Therapeutic Frontier

The quest for more effective and safer anticancer drugs is a paramount challenge in modern medicine.[7] Quinoxaline derivatives have risen as a novel and promising class of chemotherapeutic agents, exhibiting potent activity against various tumor types.[1][7] Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes, primarily through the inhibition of protein kinases.[8][9][10]

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of anticancer quinoxaline derivatives function as kinase inhibitors .[9][10] Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been shown to be competitive inhibitors of ATP binding to the kinase domain, effectively blocking downstream signaling pathways that promote cancer cell growth and survival.[8]

Prominent kinase targets for quinoxaline derivatives include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8]

-

Platelet-Derived Growth Factor Receptor (PDGFR) : Targeting PDGFR can impede tumor growth and metastasis.[8]

-

Proto-oncogene non-receptor tyrosine-protein kinase (Src) and c-Met proto-oncogene (c-Met) : These kinases are involved in cell motility, invasion, and proliferation.[8]

-

Apoptosis signal-regulated kinase 1 (ASK1) : Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer.[11]

-

c-Jun N-terminal kinases (JNK1) : JNK1 is a member of the mitogen-activated protein kinases (MAPK) family and is activated by various environmental stresses.[12]

Beyond kinase inhibition, some quinoxaline derivatives induce apoptosis , or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][8] Studies have shown that certain derivatives can trigger cell cycle arrest, particularly at the G2/M phase, leading to the activation of apoptotic pathways.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. SAR studies have revealed key insights for optimizing their anticancer potency:

-

Substitution Patterns : The nature and position of substituents on the quinoxaline ring and its appendages significantly influence activity. For instance, the presence of electron-withdrawing groups like chlorine can enhance activity in some cases, while electron-releasing groups may be favorable in others.[1]

-

Side Chains : The addition of specific side chains, such as those containing amide, urea, thiourea, or sulphonamide moieties, has been shown to be crucial for potent anticancer activity.[8]

-

Hybrid Molecules : Combining the quinoxaline scaffold with other pharmacologically active moieties, such as coumarin or a triazole ring, has led to the development of hybrid derivatives with enhanced anticancer potential.[1]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | Not specified | [1] |

| THP-1 (Leukemia) | 1.6 | |||

| Compound 14 | MCF-7 (Breast) | 2.61 | Not specified | [1] |

| Compound 6k | Hela (Cervix) | 12.17 ± 0.9 | Not specified | [13] |

| HCT-116 (Colon) | 9.46 ± 0.7 | |||

| MCF-7 (Breast) | 6.93 ± 0.4 | |||

| Compound VIIIc | HCT116 (Colon) | 2.5 | Induces cell cycle arrest at G2/M phase | [8] |

| Compound XVa | HCT116 (Colon) | 4.4 | Weak VEGFR-2 inhibition | [8] |

| 26e | - | 30.17 nM (ASK1 inhibition) | ASK1 inhibitor | [11] |

Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard methodology for evaluating the in vitro anticancer activity of quinoxaline derivatives involves the following steps:

-

Cell Culture : Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the synthesized quinoxaline derivatives for a specified duration (e.g., 48 or 72 hours).

-

Cytotoxicity Assay (MTT Assay) : The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

IC50 Determination : The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Diagram 1: General Workflow for In Vitro Anticancer Screening